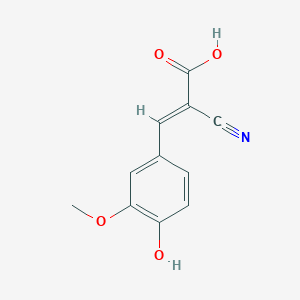

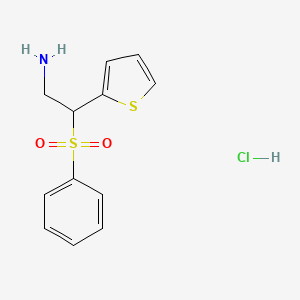

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Overview

Description

The compound "(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid" is a derivative of cinnamic acid, which is known for its potential applications in pharmaceuticals and materials science due to its conjugated system and the presence of functional groups that can participate in various chemical reactions. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions. For instance, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was achieved through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . This suggests that the target compound could potentially be synthesized through a similar Knoevenagel condensation reaction, using appropriate aldehyde and cyanoacetate derivatives.

Molecular Structure Analysis

X-ray crystallography and quantum chemical calculations have been used to characterize the molecular structure of similar compounds. For example, the crystal structure of (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid was found to be stabilized through intramolecular N-H···O and O-H···O hydrogen bonds . Similarly, the title compound might exhibit intramolecular hydrogen bonding, contributing to its stability and potentially affecting its reactivity.

Chemical Reactions Analysis

The related compounds have shown the ability to participate in various chemical reactions. The presence of the cyano group and the conjugated system in the compound of interest suggests that it could undergo reactions such as nucleophilic addition or cycloaddition. The reactivity of the hydroxy and methoxy groups could also be exploited in reactions such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. Nonlinear optical (NLO) activity has been observed in compounds with similar structures, indicating that the target compound may also exhibit NLO properties . The presence of substituents such as the methoxy group can influence the overall lattice energy and stabilization of the compound, as seen in the case of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid . Additionally, spectroscopic methods such as FT-IR, FT-Raman, and UV-Vis, as well as thermal analysis, can be used to further investigate the properties of the compound .

Scientific Research Applications

Structural and Molecular Analysis

- X-ray Crystallography and Spectroscopy : The compound has been characterized using X-ray crystallography and various spectroscopic methods, which provide insights into its molecular structure and interactions (Venkatesan et al., 2016).

Synthesis and Properties

Synthesis Techniques : It has been synthesized through specific chemical reactions, demonstrating methods for creating and purifying this compound (Kotteswaran et al., 2016).

Thermal and Electrochemical Analysis : Studies include thermal analysis and electrochemical properties, which are crucial for understanding its stability and potential applications (Shanmugam et al., 2019).

Chemical Interactions and Bonding

- Hydrogen Bonding and Molecular Interactions : Investigations into its molecular interactions, such as hydrogen bonding and N⋯π interactions, which are important for understanding its chemical behavior (Zhang et al., 2011).

Antioxidant and Antimicrobial Potential

Antioxidant Properties : Analysis of its antioxidant capabilities, which could have implications for its use in health-related fields (Choudhary et al., 2008).

Antimicrobial Activity : There are studies exploring its potential antimicrobial properties, suggesting possible applications in combating microbial infections (Rauf & Parveen, 2005).

Potential Therapeutic Applications

Hypoglycemic Activity : Research indicates its significance in reducing blood glucose levels, pointing towards potential therapeutic applications for diabetes (Kuranov et al., 2019).

Antiproliferative Activity : Studies on its derivatives show moderate cytotoxicity against certain cancer cell lines, suggesting potential in cancer research (Nurieva et al., 2015).

Mechanism of Action

Target of Action

The compound “(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid” is also known as Ferulic acid . It primarily targets enzymes such as Endo-1,4-beta-xylanase Y and Z, Est1e, and O-methyltransferase . These enzymes play crucial roles in various biological processes, including the breakdown of complex carbohydrates and the methylation of specific substrates .

Mode of Action

Ferulic acid interacts with its targets by binding to the active sites of these enzymes, potentially altering their activity

properties

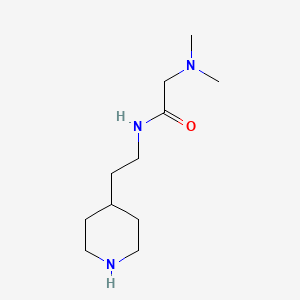

IUPAC Name |

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15)/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHMEVXDNSXEME-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)

![1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid](/img/structure/B3033793.png)